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Compound of Interest

Compound Name: 6-(Methylamino)nicotinonitrile

Cat. No.: B1318945 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 6-(Methylamino)nicotinonitrile. Due to the limited availability of directly published

experimental spectra for this specific molecule, this document presents a detailed analysis

based on predicted values and data from structurally analogous compounds. The information

herein serves as a valuable resource for the identification, characterization, and quality control

of 6-(Methylamino)nicotinonitrile in a research and development setting.

Molecular Structure and Properties
Chemical Name: 6-(Methylamino)nicotinonitrile

CAS Number: 261715-36-0[1][2]

Molecular Formula: C₇H₇N₃[1]

Molecular Weight: 133.15 g/mol [1]

Structure:

SMILES: CNC1=NC=C(C#N)C=C1[1]
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The following tables summarize the predicted and expected spectroscopic data for 6-
(Methylamino)nicotinonitrile based on the analysis of similar structures and established

spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.3 s 1H H-2 (Pyridine)

~7.6 d 1H H-4 (Pyridine)

~6.5 d 1H H-5 (Pyridine)

~5.5 br s 1H N-H

~2.9 s 3H N-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~162 C-6 (Pyridine)

~152 C-2 (Pyridine)

~140 C-4 (Pyridine)

~118 -C≡N

~108 C-5 (Pyridine)

~100 C-3 (Pyridine)

~28 N-CH₃

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Medium, Sharp N-H Stretch

~3100-3000 Medium Aromatic C-H Stretch

~2950-2850 Medium Aliphatic C-H Stretch

~2225 Strong, Sharp -C≡N Stretch (Nitrile)[3]

~1600 Strong
C=N and C=C Stretch

(Pyridine ring)

~1500 Medium N-H Bend

~1350 Medium C-N Stretch

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

133 High [M]⁺ (Molecular Ion)

132 Moderate [M-H]⁺

118 Moderate [M-CH₃]⁺

105 Moderate [M-HCN]⁺

91 Low [M-CH₃-HCN]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are based on standard practices for the analysis of small organic

molecules.

NMR Spectroscopy
Sample Preparation:
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For ¹H NMR, dissolve 5-10 mg of 6-(Methylamino)nicotinonitrile in approximately 0.6 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6 mL of solvent is recommended to

achieve a good signal-to-noise ratio in a reasonable time.[4]

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters:

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR:

Pulse Program: Standard single pulse (zg30 or similar).

Spectral Width: -2 to 10 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.[4]

Number of Scans: 16-64.

¹³C NMR:

Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).

Spectral Width: 0 to 200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:
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Apply Fourier transformation to the Free Induction Decay (FID).

Phase correct the spectrum and perform baseline correction.

Calibrate the spectrum using the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum.

FTIR Spectroscopy
Sample Preparation:

If the sample is a solid, the Attenuated Total Reflectance (ATR) technique is recommended

for its simplicity. Place a small amount of the solid sample directly onto the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with

dry potassium bromide and pressing it into a thin, transparent disk.

Instrument Parameters:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty ATR crystal or a blank KBr pellet should be acquired

and subtracted from the sample spectrum.[5]

Data Analysis:

Identify the characteristic absorption bands and compare them to the expected

frequencies for the functional groups present in the molecule.

Mass Spectrometry
Sample Preparation:
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Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic

solvent such as methanol or acetonitrile.

For high-resolution mass spectrometry (HRMS), further dilute the sample to a

concentration of 10-100 µg/mL.[6]

Instrument Parameters (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.[7]

Mass Range: m/z 40-400.

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

Data Analysis:

Identify the molecular ion peak to confirm the molecular weight of the compound.

Analyze the fragmentation pattern to gain information about the structure of the molecule.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 6-(Methylamino)nicotinonitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://pmc.ncbi.nlm.nih.gov/articles/PMC3015162/
https://www.benchchem.com/product/b1318945?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1318945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Synthesis & Purification
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Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of 6-
(Methylamino)nicotinonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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